molecular formula C10H15ClN2O B1394645 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride CAS No. 1220016-83-0

3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride

Cat. No. B1394645
M. Wt: 214.69 g/mol
InChI Key: ICDYRIDYKUEJIF-UHFFFAOYSA-N
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Description

“3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride” is a chemical compound with the empirical formula C11H18Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .


Molecular Structure Analysis

The SMILES string for this compound is C1(CCNC1)COCC2=CC=CN=C2.Cl.Cl . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring through a methoxy bridge .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 265.18 g/mol .

Scientific Research Applications

Cognitive Enhancement

3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride, as part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated potential in cognitive enhancement. Studies have shown positive effects in rodent and primate models of cognitive enhancement, as well as anxiolytic activity. This compound's reduced propensity to activate peripheral ganglionic type receptors makes it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).

Radiosynthesis for PET Studies

5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine, related to 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride, exhibited high affinity for nAChR in vitro, making it suitable for positron emission tomography (PET) studies. An efficient radiochemical synthesis of this compound has been developed, facilitating research in nAChR studies (Brown et al., 2001).

Chemical Synthesis and Reactivity

The use of pyridine hydrochloride in the synthesis of oligonucleotide analogues has been explored. It facilitates the activation of nucleoside phosphoramidites and exhibits high selectivity for phosphitilating hydroxyl groups over amino groups (Gryaznov & Letsinger, 1992).

Oxidation Kinetics in Chemical Reactions

Research into the oxidation of various substituted pyridines, including 3-methoxypyridine, by sulphate radicals provides insight into the structure-reactivity correlation. This research is valuable for understanding the kinetics and mechanisms of chemical reactions involving pyridine derivatives (Dell’Arciprete et al., 2007).

Degradation Mechanism in Water Treatment

The degradation mechanism of pyridine in drinking water using a dielectric barrier discharge (DBD) system has been studied. This research provides insights into the treatment of nitrogen heterocyclic compounds in water, contributing to environmental chemistry and water purification technologies (Li et al., 2017).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . The compound may cause serious eye irritation and skin irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-10(7-11-4-1)13-8-9-3-5-12-6-9;/h1-2,4,7,9,12H,3,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDYRIDYKUEJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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